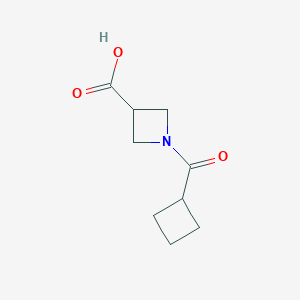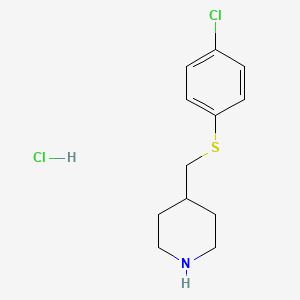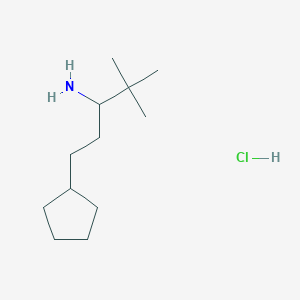
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride
Overview
Description
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1354950-13-2 . It has a molecular weight of 219.8 . The IUPAC name for this compound is 1-(2-cyclopentylethyl)-2,2-dimethylpropylamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is 1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis and Application in Amide Formation :
- A study by Nakajima and Ikada (1995) explored the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound similar in structure to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, in aqueous media for bioconjugation purposes (Nakajima & Ikada, 1995).
Catalytic and Chemical Reactions :
- Research by Shen, Bott, and Richmond (1997) on the reaction of dimethylamine with 4,5-dichloro-4-cyclopenten-1,3-dione provided insights into the chemical properties and reactions involving similar amine compounds (Shen, Bott, & Richmond, 1997).
Application in Synthesis of Antineoplastic Agents :
- Pettit et al. (2003) reported the synthesis and evaluation of antineoplastic agents involving a similar structure, highlighting its potential in medicinal chemistry (Pettit et al., 2003).
Use in Polymer Synthesis :
- Ankushrao et al. (2017) discussed the synthesis and characterization of heat-resistant co-poly(ester-amide)s containing cyclopentylidene moiety, demonstrating the compound's relevance in the development of high-performance materials (Ankushrao et al., 2017).
Potential in Hydroamination Reactions :
- The work of Sakai, Ridder, and Hartwig (2006) on the hydroamination of cycloheptatriene, employing primary amines similar to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, highlights its potential application in pharmaceutical synthesis (Sakai, Ridder, & Hartwig, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCFVNFSRZXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



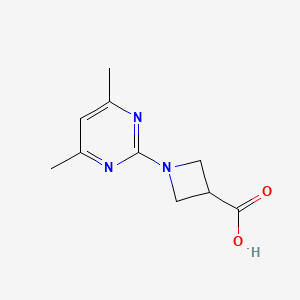
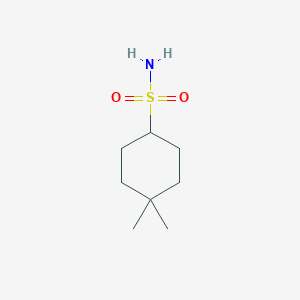
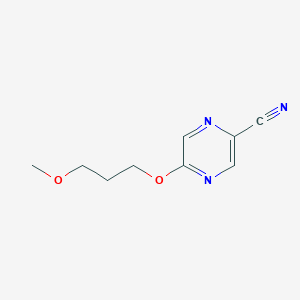


![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)
